

1-Bromotridecane-D27 physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromotridecane-D27

Cat. No.: B1472746

[Get Quote](#)

An In-depth Technical Guide to 1-Bromotridecane-D27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Bromotridecane-D27**, a deuterated analog of 1-bromotridecane. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds for a variety of applications, including as internal standards in analytical chemistry and in metabolic studies.

Core Physical and Chemical Properties

1-Bromotridecane-D27 is the perdeuterated version of 1-bromotridecane, meaning all 27 hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution primarily affects the molecular weight and can have subtle effects on other physical properties due to the kinetic isotope effect.

Table 1: Physical and Chemical Properties of **1-Bromotridecane-D27** and its Non-Deuterated Analog

Property	1-Bromotridecane-D27	1-Bromotridecane	Data Source(s)
CAS Number	349553-91-9	765-09-3	[1]
Molecular Formula	C ₁₃ BrD ₂₇	C ₁₃ H ₂₇ Br	[1]
Molecular Weight	290.42 g/mol	263.26 g/mol	[1]
Appearance	Colorless to pale yellow liquid (expected)	Colorless to pale yellow liquid	
Boiling Point	No experimental data available; expected to be slightly higher than the non-deuterated analog.	148-150 °C at 10 mmHg	
Melting Point	No experimental data available; expected to be similar to the non-deuterated analog.	4-7 °C	
Density	No experimental data available; expected to be slightly higher than the non-deuterated analog.	1.03 g/mL at 25 °C	
Refractive Index	No experimental data available.	n ₂₀ /D 1.459	
Solubility	Insoluble in water; soluble in organic solvents (expected).	Insoluble in water; soluble in organic solvents.	

Note on Physical Properties of the Deuterated Compound:

Direct experimental data for the boiling point, melting point, and density of **1-Bromotridecane-D27** are not readily available in the literature. However, the physical properties of deuterated

compounds are generally very similar to their non-deuterated counterparts. The increased molecular weight due to the presence of deuterium may lead to slight increases in boiling point and density.

Chemical Reactivity and Stability

1-Bromotridecane-D27 is expected to exhibit chemical reactivity similar to that of 1-bromotridecane. As a primary alkyl halide, it can participate in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile. It is a stable compound under normal storage conditions but is incompatible with strong bases and strong oxidizing agents.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-Bromotridecane-D27** is not available in the cited literature. However, a common and effective method for preparing perdeuterated alkyl bromides is through the bromination of the corresponding perdeuterated alcohol. The following is a generalized protocol adapted from the synthesis of similar deuterated and non-deuterated long-chain alkyl bromides.

Synthesis of **1-Bromotridecane-D27** from 1-Tridecanol-D28

This two-step synthesis involves the initial preparation of the perdeuterated alcohol followed by its bromination.

Step 1: Synthesis of 1-Tridecanol-D28 (Hypothetical Precursor)

The synthesis of the perdeuterated alcohol precursor would likely involve the reduction of a perdeuterated carboxylic acid or ester, such as tridecanoic acid-D25-O-D, with a strong deuterated reducing agent like lithium aluminum deuteride (LiAlD_4).

Step 2: Bromination of 1-Tridecanol-D28

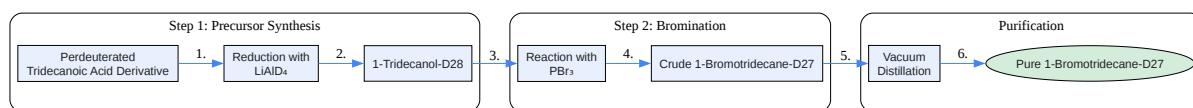
A standard method for converting a primary alcohol to an alkyl bromide is by reaction with phosphorus tribromide (PBr_3).

Materials:

- 1-Tridecanol-D28 (1 equivalent)

- Phosphorus tribromide (PBr₃) (0.4 equivalents)
- Anhydrous diethyl ether
- Anhydrous sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Nitrogen or Argon gas for inert atmosphere

Procedure:


- A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with 1-Tridecanol-D28 dissolved in anhydrous diethyl ether.
- The solution is cooled to 0 °C in an ice bath.
- Phosphorus tribromide (PBr₃) is added dropwise from the dropping funnel with vigorous stirring over a period of 30 minutes. A white precipitate of deuterated phosphorous acid will form.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 3-4 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Once the reaction is complete, the mixture is cooled to room temperature.
- The reaction mixture is carefully poured over ice and then transferred to a separatory funnel.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with a saturated solution of anhydrous sodium bicarbonate and then with brine.

- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **1-Bromotridecane-D27**.
- The crude product can be purified by vacuum distillation.

Visualizations

Logical Workflow for the Synthesis of **1-Bromotridecane-D27**

The following diagram illustrates the logical steps involved in the proposed synthesis of **1-Bromotridecane-D27**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **1-Bromotridecane-D27**.

Note on Signaling Pathways: As **1-Bromotridecane-D27** is primarily used as a synthetic building block and analytical standard, there is no information available in the scientific literature regarding its involvement in specific biological signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [1-Bromotridecane-D27 physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1472746#1-bromotridecane-d27-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1472746#1-bromotridecane-d27-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com